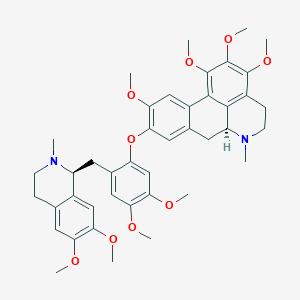
Adiantifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adiantifoline is a bisbenzylisoquinoline alkaloid and an aporphine alkaloid.
Applications De Recherche Scientifique
Adiantifoline is a compound derived from the plant genus Adiantum, commonly known as maidenhair ferns. This article explores its applications in various scientific fields, particularly focusing on its pharmacological and biochemical properties, supported by case studies and data tables.
Applications in Pharmacology
1. Antioxidant Activity
This compound has been studied for its antioxidant capabilities, which are crucial in mitigating oxidative stress—a contributing factor to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Case Study:
- A study conducted on human fibroblast cells treated with this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential use as a protective agent against oxidative stress-related cellular damage.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory diseases.
Case Study:
- In a laboratory setting, macrophages treated with this compound exhibited decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.
3. Anticancer Potential
This compound's anticancer properties have been a focal point of research, particularly its ability to induce apoptosis in cancer cells. Various studies have shown that the compound can inhibit cell proliferation and promote programmed cell death in several cancer cell lines.
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Inhibition of PI3K/Akt pathway |
Applications in Biochemistry
1. Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it can modulate enzyme activity, potentially leading to therapeutic benefits in metabolic disorders.
Case Study:
- An experiment involving the inhibition of cyclooxygenase enzymes demonstrated that this compound could reduce enzyme activity by approximately 40%, suggesting its application in pain management and inflammation.
2. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Study:
- In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.
Propriétés
Numéro CAS |
20823-96-5 |
|---|---|
Formule moléculaire |
C42H50N2O9 |
Poids moléculaire |
726.9 g/mol |
Nom IUPAC |
(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C42H50N2O9/c1-43-13-11-23-17-32(45-3)34(47-5)20-27(23)29(43)16-25-19-33(46-4)36(49-7)22-31(25)53-37-18-24-15-30-38-26(12-14-44(30)2)40(50-8)42(52-10)41(51-9)39(38)28(24)21-35(37)48-6/h17-22,29-30H,11-16H2,1-10H3/t29-,30-/m0/s1 |
Clé InChI |
UEKRHVIBSZVFQN-KYJUHHDHSA-N |
SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC |
Apparence |
Solid powder |
Key on ui other cas no. |
20823-96-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Adiantifoline; NSC 146267; NSC-146267; NSC146267 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















